molecular formula C22H17BrFN3O2 B1313203 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine CAS No. 768350-54-5

7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine

Cat. No. B1313203
M. Wt: 454.3 g/mol
InChI Key: UPEHYJHYPMGWJC-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure made of two fused six-membered rings, a benzene ring and a pyrimidine ring. They have been widely studied due to their biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinazoline core, followed by the introduction of the various substituents. The benzyloxy, bromo, fluoro, and methoxy groups could be introduced using standard organic chemistry reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline core with various substituents. The benzyloxy group would be attached to the 7-position, the bromo and fluoro groups would be on the phenyl ring attached at the N-position, and the methoxy group would be at the 6-position .


Chemical Reactions Analysis

As a quinazoline derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the halogens (bromo and fluoro) could make it a good candidate for further functionalization through nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens and the ether groups (benzyloxy and methoxy) could impact its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of quinazoline derivatives, including compounds structurally related to 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine, have been extensively studied. These compounds are synthesized through cyclization, etheration, and other chemical reactions, yielding various derivatives with potential biological activities. The structural characterization of these compounds is achieved using techniques such as IR, 1H NMR, 13C NMR, MS, and elemental analysis, providing detailed insights into their chemical properties (Yan & Ouyang, 2013).

Antitumor Activities

A significant area of research for quinazoline derivatives is their antitumor activities. Various studies have synthesized novel quinazoline compounds and evaluated their effects on tumor cell proliferation. For instance, compounds have shown inhibitory activities against Bcap-37 cell proliferation, with certain derivatives exhibiting high inhibition rates at specific concentrations. This suggests their potential as antitumor agents (Li, 2015). Moreover, the synthesis of diazole 4-aminoquinazoline derivatives has led to compounds with high in vitro inhibitory activities against PC-3 cell, indicating their promise for anticancer therapies (Wen-j, 2015).

Biological Evaluation and Molecular Docking

The evaluation of biological activities extends to molecular docking studies, where indole-aminoquinazoline hybrids have been investigated for their anticancer properties. These studies provide insights into how these compounds interact with biological targets, such as the epidermal growth factor receptor (EGFR), offering valuable information for drug development. The hybrids have shown significant activity against various cancer cell lines, highlighting the potential of quinazoline derivatives in cancer therapy (Mphahlele et al., 2018).

Antimicrobial and Antioxidant Activities

Quinazoline derivatives also exhibit antimicrobial and antioxidant activities. The synthesis of novel quinazolinone derivatives and their subsequent evaluation have revealed that these compounds possess mild to moderate activity against both gram-positive and gram-negative bacteria. Additionally, some derivatives have shown significant antioxidant activity, which could contribute to their therapeutic potential in various diseases (Patel et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the biological activity of this compound, as many quinazoline derivatives have shown promising medicinal properties . Additionally, further chemical modifications could be made to optimize its properties for specific applications.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-phenylmethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrFN3O2/c1-28-20-10-16-19(11-21(20)29-12-14-5-3-2-4-6-14)25-13-26-22(16)27-18-8-7-15(23)9-17(18)24/h2-11,13H,12H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEHYJHYPMGWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442613
Record name 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine

CAS RN

768350-54-5
Record name 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Gao, CM Lola, M Wang, KD Miller, GW Sledge… - Bioorganic & medicinal …, 2011 - Elsevier
Vandetanib (ZD6474) and its chlorine analogue chloro-Vandetanib are potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors with low …
Number of citations: 31 www.sciencedirect.com
S Arora, R Kumar - Fused Pyrimidine-Based Drug Discovery, 2023 - Elsevier
Pyrimidine-based derivatives play a vital role in the development of drugs due to their indispensable role in various biological processes. To date, ring fused pyrimidine-based …
Number of citations: 1 www.sciencedirect.com

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